molecular formula C13H21N5O2 B5574809 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B5574809
M. Wt: 279.34 g/mol
InChI Key: SNOXQOBFBLCMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-methyl-6-morpholinopyrimidine with ethylamine and acetic anhydride under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hypertension and inflammation.

    Industry: Utilized in the development of agrochemicals and plant growth regulators

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide stands out due to its unique combination of a pyrimidine ring and a morpholine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-10-16-12(15-4-3-14-11(2)19)9-13(17-10)18-5-7-20-8-6-18/h9H,3-8H2,1-2H3,(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOXQOBFBLCMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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